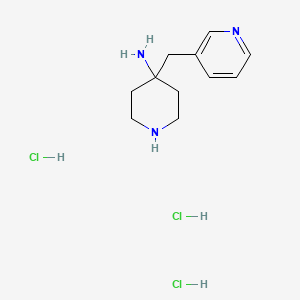

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

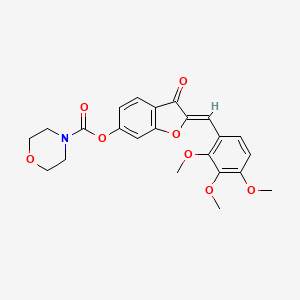

Description

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3 and a molecular weight of 300.65 . It is a solid substance and is not intended for human or veterinary use, but for research purposes.

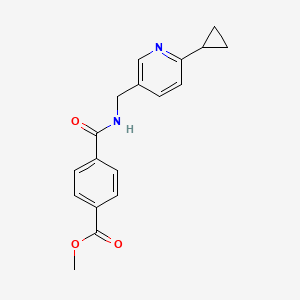

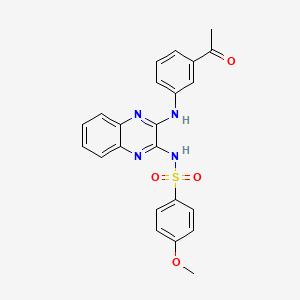

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 300.66 , and its molecular formula is C11H20Cl3N3 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the search results.Scientific Research Applications

Synthesis and Intermediates

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is often used in the synthesis of various compounds. For example, it acts as an intermediate in the synthesis of lafutidine, a potent antiulcer agent. This synthesis involves chlorination and condensation steps, highlighting the chemical's versatility in organic synthesis (Shen Li, 2012). Similarly, it is used in synthesizing pyrazolo[1,5-α]pyridines, where it undergoes reductive amination, amide hydrolysis, and N-alkylation (Li Guca, 2014).

Coordination Polymers

In the field of inorganic chemistry, this chemical has been used to construct helical silver(I) coordination polymers. These polymers, synthesized using various bis(pyridyl) ligands including 4-(Pyridin-3-ylmethyl)piperidin-4-amine, have potential applications in material science due to their unique structural and luminescent properties (Zhuyan Zhang et al., 2013).

Cascade Reactions and Heterocyclic Synthesis

It is also pivotal in multi-component tether catalysis, particularly in synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. This one-pot protocol involves a cascade reaction accompanied by decarboxylation, demonstrating its role in creating complex heterocyclic structures (Kun Li et al., 2019).

Formation of Piperidine Derivatives

In another example, 4-(Pyridin-3-ylmethyl)piperidin-4-amine derivatives are used to generate piperidine(methan)amines and cyclic piperidine-methanamines, showing potential as Substance P antagonists in medicinal chemistry (N. Knoops et al., 1997).

properties

IUPAC Name |

4-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11(3-6-13-7-4-11)8-10-2-1-5-14-9-10;;;/h1-2,5,9,13H,3-4,6-8,12H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJGECHOANKVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CN=CC=C2)N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)

![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)

![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)